Product packaging for 1,3-Dichloro-5-nitroisoquinoline(Cat. No.:CAS No. 18203-64-0)

1,3-Dichloro-5-nitroisoquinoline

Cat. No.: B3034507
CAS No.: 18203-64-0
M. Wt: 243.04 g/mol
InChI Key: RCRDYTXSRVCIHW-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-nitroisoquinoline is a specialized heteroaromatic compound offered for research and development purposes. Its molecular structure, incorporating both electron-withdrawing nitro and chloro substituents on the isoquinoline core, makes it a valuable and versatile intermediate in organic synthesis . The presence of multiple reactive sites allows for selective functionalization, enabling researchers to explore consecutive reaction mechanisms such as SRN1 and ERC1 pathways to create complex molecular architectures . This compound is particularly useful in the synthesis of diverse isoquinoline derivatives through direct nucleophilic substitution of hydrogen (SNH) methodologies, which align with modern atom-economical synthesis principles . Potential research applications include its use as a precursor for the development of novel amides and other nitrogen-containing compounds. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2N2O2 B3034507 1,3-Dichloro-5-nitroisoquinoline CAS No. 18203-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-8-4-6-5(9(11)12-8)2-1-3-7(6)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRDYTXSRVCIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1,3 Dichloro 5 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

General principles of organic chemistry suggest that the isoquinoline (B145761) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. However, specific studies on 1,3-dichloro-5-nitroisoquinoline are not present in the reviewed literature.

Reactivity and Selectivity at C1 and C3 Chlorine Centers

No specific studies detailing the comparative reactivity of the chlorine atoms at the C1 and C3 positions of this compound were found. In related dichlorinated heterocyclic systems, the differential reactivity of halogen substituents is often observed, influenced by the electronic effects of the heteroatoms and other substituents on the ring. However, without experimental data, any discussion of selectivity for this specific compound would be purely speculative.

Facilitating Effects of the C5 Nitro Group on Halogen Displacement

The electron-withdrawing nature of a nitro group is well-known to activate aromatic rings towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. For isoquinolines, a nitro group at the C5 position is expected to enhance the electrophilicity of the carbon atoms in the carbocyclic ring and, to a lesser extent, the heterocyclic ring. This effect would facilitate the displacement of leaving groups, such as chlorine. Research on 5-nitroisoquinoline (B18046) (without the chlorine atoms) confirms its reactivity towards nucleophiles. However, specific studies quantifying this activating effect on the displacement of chlorine at C1 and C3 in this compound are absent from the scientific record.

Chemo- and Regioselective Aminodechlorination Studies

The direct replacement of chlorine atoms with amino groups is a common synthetic transformation. The regioselectivity of such reactions on this compound would be of significant synthetic interest. Studies on analogous compounds, like 5,7-dichloro-pyrido[2,3-d]pyrimidinediones, have demonstrated regioselective amination. Nevertheless, no dedicated research has been published on the chemo- and regioselective aminodechlorination of this compound.

Palladium-Catalyzed Nucleophilic Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Dichloro-substituted heterocycles are often excellent substrates for sequential, site-selective cross-coupling reactions. There is, however, no available literature that reports on the application of palladium-catalyzed nucleophilic substitution reactions specifically to the this compound framework.

Transformations Involving the Nitro Functional Group

Catalytic Hydrogenation and Reduction to Amino Isoquinoline Derivatives

The reduction of a nitro group to an amine is a fundamental and widely used transformation. This reaction on the this compound substrate would yield 5-amino-1,3-dichloro-isoquinoline, a potentially valuable synthetic intermediate. While the catalytic hydrogenation of nitroarenes is a standard procedure, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, no specific protocols or results for the reduction of this compound have been documented. The presence of chlorine substituents would require careful selection of reaction conditions to avoid undesired hydrodehalogenation.

Radical Reactions of the Nitro Moiety and Related Transformations

The nitro group is a versatile functional group that can participate in a variety of radical reactions. rsc.org These transformations often serve as a gateway to other valuable functional groups like amines, oximes, and nitrones. rsc.org The radical-initiated pathway provides an efficient route for these conversions. rsc.org While specific studies on the radical reactions of this compound's nitro group are not extensively detailed in the provided information, the general principles of nitro-involved radical reactions can be applied. rsc.org The electron-withdrawing nature of the nitro group can influence the stability of radical intermediates formed on the isoquinoline ring. mnstate.edu

Reactions Leading to Nitroso and Azoxy Intermediates

The transformation of a nitro group to a nitroso group is a significant reaction in organic synthesis. For instance, in the amidation of 5-nitroisoquinoline, the formation of both nitro and nitroso derivatives has been observed. semanticscholar.org This dual reactivity arises from the addition of a nucleophile at different positions relative to the nitro group. semanticscholar.org The proposed mechanism for the synthesis of nitro and nitroso compounds from 5-nitroisoquinoline involves the formation of a σH adduct. semanticscholar.org Aromatization of this adduct can occur through oxidative pathways to yield nitro compounds or via proton transfer and water elimination to produce nitroso compounds. semanticscholar.org It is plausible that this compound could exhibit similar reactivity, potentially leading to the formation of 1,3-dichloro-5-nitrosoisoquinoline under specific reaction conditions. The preparation of nitroso compounds can also be achieved through the oxidation of primary amines or the direct nitrosation of certain aromatic compounds. nih.gov

Cross-Coupling Reactions at Halogenated Positions

The presence of two chlorine atoms at the C1 and C3 positions of the isoquinoline ring makes this compound an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is highly versatile for creating biaryl compounds and other conjugated systems. libretexts.orgmdpi.com The general mechanism involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of this compound, the two chlorine atoms offer sites for sequential or selective coupling reactions. The regioselectivity of such couplings can often be controlled by the reaction conditions. For example, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, different products were obtained by varying the temperature. nih.gov It is conceivable that similar selectivity could be achieved with this compound, allowing for the synthesis of mono- or diarylated isoquinolines. The reactivity of the two chlorine atoms might differ due to their electronic and steric environments, potentially enabling selective functionalization. Recent advancements have also explored the use of nitroarenes themselves as electrophilic partners in Suzuki-Miyaura couplings, which could present an alternative reaction pathway for this molecule. mdpi.comnih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition The initial step where the aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species. This is often the rate-determining step. libretexts.org
Transmetalation The organoboron reagent reacts with the Pd(II) complex, transferring the organic group to the palladium center. This step typically requires a base. libretexts.org
Reductive Elimination The final step where the two organic groups on the palladium couple and are eliminated as the desired product, regenerating the Pd(0) catalyst. libretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. youtube.comyoutube.comyoutube.com Their reactivity with dihalo-heterocycles like this compound can lead to either substitution of the chlorine atoms or addition to the C=N bond of the isoquinoline ring. The outcome is often dependent on the specific reagent, substrate, and reaction conditions.

Organometallic reagents can react with acid chlorides, anhydrides, and esters to form ketones or tertiary alcohols, depending on the stoichiometry and the nature of the reagent. youtube.com While not directly applicable to the chloro groups on the isoquinoline, this highlights the general nucleophilic character of these reagents. The high reactivity of Grignard and organolithium reagents means they can react with a wide range of functional groups, which must be considered in synthetic planning. youtube.comyoutube.com For more selective transformations, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) can be employed. youtube.com

Electrophilic Aromatic Substitution on the Isoquinoline Core (considering existing substituents)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. total-synthesis.commasterorganicchemistry.com The feasibility and regioselectivity of EAS on this compound are dictated by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director. youtube.com The chlorine atoms are also deactivating but are ortho, para-directors. mnstate.edu The nitrogen atom in the isoquinoline ring deactivates the ring towards electrophilic attack, particularly at the positions alpha and gamma to it.

Given the strong deactivating nature of the nitro group and the two chlorine atoms, as well as the inherent deactivation by the isoquinoline nitrogen, electrophilic aromatic substitution on the benzene (B151609) ring portion of this compound is expected to be challenging. Any substitution would likely be directed by the combined influence of these groups. The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation (Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophile
Nitration HNO₃, H₂SO₄NO₂⁺
Halogenation X₂, FeX₃ (X = Cl, Br)X⁺
Sulfonation SO₃, H₂SO₄SO₃
Friedel-Crafts Alkylation R-X, AlX₃R⁺
Friedel-Crafts Acylation RCOCl, AlX₃RCO⁺

Other Functional Group Interconversions and Derivatization Studies

Beyond the reactions discussed above, the functional groups on this compound can be interconverted to create a variety of derivatives. vanderbilt.edufiveable.me The nitro group can be reduced to an amino group using reagents like Fe/HCl or Sn/HCl. mnstate.edu This amino group can then undergo further reactions, such as diazotization followed by substitution. The chlorine atoms can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, although this can be challenging on electron-deficient rings unless activated by strong electron-withdrawing groups in the ortho or para positions. The reactivity of halides in SN2 type reactions generally follows the order I > Br > Cl. vanderbilt.edu

The conversion of hydroxyl groups to halides, or the Finkelstein reaction (halide exchange), are other examples of functional group interconversions that could be relevant in the synthesis of precursors or derivatives of the title compound. vanderbilt.edu Furthermore, the reduction of nitriles, azides, and oximes can lead to the formation of amines, providing alternative synthetic routes to aminoisoquinoline derivatives. vanderbilt.edu

Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 5 Nitroisoquinoline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the geometric and electronic structure of 1,3-dichloro-5-nitroisoquinoline. nih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. By solving the quantum mechanical equations that describe the electron density of the system, DFT can accurately model various molecular attributes.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis further explores different spatial orientations of the molecule, although for a rigid aromatic system like this, significant conformational changes are not expected. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (HOMO/LUMO) Energies and Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. ajchem-a.com

For this compound, the HOMO is typically distributed over the isoquinoline (B145761) ring system, while the LUMO is often localized around the electron-withdrawing nitro group and the chlorinated positions. This distribution suggests that the molecule is susceptible to nucleophilic attack at the positions with high LUMO density and electrophilic attack at regions with high HOMO density.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Note: Specific energy values would be obtained from detailed DFT calculations and can vary slightly depending on the functional and basis set used.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies: The calculation of vibrational frequencies helps in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms provides valuable information for structure elucidation. spectrabase.com These calculations help in assigning the signals in experimental NMR spectra to specific atoms within the molecule.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This helps in understanding the electronic structure and the nature of the transitions responsible for the observed absorption bands.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group, making them attractive sites for electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the carbon atoms attached to the electronegative chlorine and nitro groups, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgnumberanalytics.com This analysis provides a detailed picture of the bonding and electronic structure within the molecule. uni-muenchen.de

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals involved in forming bonds.

Bonding and Antibonding Interactions: It quantifies the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The energy of these interactions, known as the second-order perturbation energy (E(2)), indicates the strength of intramolecular charge transfer and delocalization.

Natural Atomic Charges: NBO analysis provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. usc.edu

For this compound, NBO analysis would reveal the nature of the C-Cl, C-N, and N-O bonds, as well as the delocalization of electrons within the aromatic system and the influence of the electron-withdrawing nitro group.

Fukui Functions and Other Reactivity Descriptors

Fukui functions are powerful reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites in a molecule for different types of chemical reactions. researchgate.netnih.gov They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov

There are three main types of Fukui functions:

f(r)⁺: For nucleophilic attack (electron acceptance).

f(r)⁻: For electrophilic attack (electron donation).

f(r)⁰: For radical attack.

By calculating these functions for each atom in this compound, one can predict the specific atoms that are most likely to participate in different types of reactions. Other related reactivity descriptors include local softness and the dual descriptor, which provide further insights into the molecule's reactivity and selectivity. psu.edu

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Carbon
Hydrogen
Nitrogen
Oxygen

Theoretical Studies of Reaction Mechanisms and Transition States

As of the current body of scientific literature, detailed theoretical and computational studies focusing specifically on the reaction mechanisms and transition states of this compound are not extensively published. While this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of enzyme inhibitors, the focus of available research has been predominantly on its synthetic applications and the biological activity of its derivatives.

The synthesis of this compound itself involves the nitration of 1,3-dichloroisoquinoline (B189448). This electrophilic aromatic substitution reaction is a well-established process in organic chemistry. bath.ac.uk Theoretical studies of similar nitration reactions on other aromatic systems are common, often employing quantum chemical methods like Density Functional Theory (DFT) to elucidate the reaction pathways, determine the structures of intermediates (such as the sigma complex or Wheland intermediate), and calculate the transition state energies. However, specific computational data for the nitration of 1,3-dichloroisoquinoline is not readily found in peer-reviewed journals.

Furthermore, derivatives of this compound are utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other substituents. bath.ac.ukbath.ac.uk These palladium-catalyzed reactions have been the subject of extensive theoretical investigation for simpler substrates, providing deep insights into the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies help in understanding the ligand effects, the nature of the active catalytic species, and the factors controlling the reaction's efficiency and selectivity.

Despite the synthetic utility of this compound, a specific and detailed computational analysis of its reaction mechanisms remains an area open for future investigation. Such studies would be invaluable for optimizing reaction conditions, predicting the regioselectivity of further substitutions, and understanding the electronic effects of the nitro and chloro substituents on the isoquinoline core's reactivity. The absence of this specific research highlights a gap in the comprehensive computational characterization of this important chemical building block.

Future theoretical work could explore:

The reaction energy profile of the nitration of 1,3-dichloroisoquinoline to form the 5-nitro isomer, including the identification of transition states.

The mechanisms of nucleophilic substitution reactions at the C1 and C3 positions, which are activated by the electron-withdrawing nitro group.

The comparative reactivity of the two chlorine atoms in palladium-catalyzed cross-coupling reactions, including the calculation of activation barriers for the oxidative addition step at each position.

Such research would contribute significantly to a more fundamental understanding of the chemical behavior of this compound and would aid in the rational design of synthetic routes to novel functional molecules.

Mechanistic Investigations of Chemical Reactions Involving 1,3 Dichloro 5 Nitroisoquinoline

Detailed Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 1,3-dichloro-5-nitroisoquinoline. The reaction proceeds via the well-established addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.

The mechanism commences with the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom (C1 or C3). This initial addition is typically the rate-determining step of the reaction. total-synthesis.com The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. total-synthesis.com The negative charge in this complex is delocalized across the aromatic system and, critically, onto the oxygen atoms of the 5-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

The final step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product.

Regioselectivity: A key mechanistic question in the SNAr of this compound is regioselectivity: which of the two chlorine atoms is substituted first? The C1 and C3 positions are both activated by the ring nitrogen and the 5-nitro group. However, the C1 position is generally considered more electrophilic due to its direct activation by the heterocyclic nitrogen atom (an α-position). In analogous systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position, which is electronically similar to the C1 position in isoquinoline (B145761). nih.gov Therefore, it is mechanistically favored for many nucleophiles to attack the C1 position over the C3 position. The stability of the resulting Meisenheimer complex for each pathway is the ultimate determinant of the observed regioselectivity.

Position of AttackActivating GroupsExpected Reactivity
C1 Ring Nitrogen (α-position), 5-Nitro GroupHigher
C3 Ring Nitrogen (γ-position), 5-Nitro GroupLower

This interactive table summarizes the expected regioselectivity in nucleophilic aromatic substitution reactions.

Mechanistic Pathways of Nitro Group Reduction and Other Transformations

The reduction of the 5-nitro group to a 5-amino group is another fundamental transformation of this compound, providing a key intermediate for further functionalization. The mechanistic pathway involves a six-electron reduction of the nitro group. This process occurs in a stepwise fashion through nitroso and hydroxylamine (B1172632) intermediates.

The general pathway is: R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro → Nitroso → Hydroxylamine → Amino)

The choice of reducing agent is critical to ensure chemoselectivity, specifically to reduce the nitro group without causing hydrodehalogenation (replacement of the chloro substituents).

Reducing AgentTypical ConditionsMechanistic Notes & Chemoselectivity
Tin(II) Chloride (SnCl₂) HCl, EthanolA classic method known for its high chemoselectivity for reducing aromatic nitro groups in the presence of aryl halides. The mechanism involves a series of single electron transfers from Sn(II).
Iron (Fe) Powder Acetic Acid or HClA cost-effective and mild method that also shows good selectivity for the nitro group over aryl chlorides.
Catalytic Hydrogenation H₂, Pd/CHighly efficient, but carries a significant risk of concurrent hydrodehalogenation, which would replace one or both chlorine atoms with hydrogen. This pathway may be desirable if the removal of chlorine is also intended.
Sodium Hydrosulfite (Na₂S₂O₄) Water/Organic co-solventA mild reducing agent often used when harsh acidic or catalytic conditions must be avoided.

This interactive table compares common methods for nitro group reduction and their implications for this compound.

Catalytic Cycle Analysis in Metal-Mediated Reactions

The chloro substituents at the C1 and C3 positions of this compound are suitable leaving groups for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. libretexts.org These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The mechanism for these transformations is best described by a catalytic cycle, most commonly involving a palladium catalyst.

For a Suzuki-Miyaura coupling, the catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (C-Cl) of the isoquinoline. This is often the rate-determining step. libretexts.org The palladium is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex. Given the higher reactivity of the C1 position, oxidative addition is expected to occur there preferentially. nih.govnih.gov

Transmetalation: The organic group (R) from an organoboron reagent (e.g., R-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base. libretexts.orgyoutube.com

Reductive Elimination: The two organic fragments (the isoquinolyl group and the R group) on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.comyoutube.com

This cycle allows for the selective, stepwise functionalization of the C1 and C3 positions by using different coupling partners, provided the reaction conditions are carefully controlled.

Stereochemical Considerations and Diastereoselectivity in Derivatization (if applicable)

The parent molecule, this compound, is achiral and planar. Therefore, stereochemical considerations are not relevant to the compound itself but become applicable during its derivatization if a new stereocenter is created.

Stereoselectivity could arise under the following circumstances:

Reaction with a Chiral Nucleophile: If a chiral, non-racemic nucleophile is used in an SNAr reaction, the product will be a mixture of diastereomers. The attack of the chiral nucleophile on the prochiral C1 or C3 carbon of the isoquinoline ring may favor one diastereomer over the other due to steric or electronic interactions in the transition state. This would constitute a diastereoselective reaction.

Introduction of a Chiral Center: If a cross-coupling or substitution reaction introduces a substituent that contains a stereocenter, subsequent reactions on that substituent could be influenced by the bulky isoquinoline scaffold, potentially leading to diastereoselectivity.

Reduction of the Heterocycle: If the isoquinoline ring itself were to be reduced to a tetrahydroisoquinoline, the C1 and C3 atoms would become stereocenters. The stereochemical outcome of such a reduction would depend on the mechanism and reagents used.

Currently, there is limited specific research in the literature detailing stereoselective derivatizations of this compound. However, the principles of asymmetric synthesis suggest that diastereoselective outcomes are mechanistically plausible should chiral reagents or catalysts be employed in its functionalization. masterorganicchemistry.com

Advanced Synthetic Applications of 1,3 Dichloro 5 Nitroisoquinoline As a Chemical Building Block

Precursor in the Synthesis of Diverse Substituted Isoquinoline (B145761) Derivatives

The strategic placement of two chloro substituents and a nitro group on the isoquinoline framework of 1,3-Dichloro-5-nitroisoquinoline provides multiple reaction sites for functionalization. The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. mdpi.com Concurrently, the nitro group at the C5 position can be readily reduced to an amino group, which can then be further modified. This multi-faceted reactivity enables the synthesis of a diverse library of substituted isoquinoline derivatives. nih.govrsc.org

The differential reactivity of the two chlorine atoms can be exploited for selective functionalization. The chlorine at the C1 position is generally more reactive towards nucleophiles than the chlorine at the C3 position. This allows for sequential substitution reactions, where one nucleophile can be introduced at C1, followed by the introduction of a different nucleophile at C3. Furthermore, the nitro group can be reduced at various stages of the synthesis to introduce an amino functionality, which can then participate in a range of chemical transformations, including diazotization, acylation, and alkylation.

Table 1: Examples of Substituted Isoquinolines Potentially Accessible from this compound

Starting MaterialReagent/ConditionPotential Product
This compound1. R¹-NH₂ (Nucleophilic Substitution at C1) 2. R²-OH (Nucleophilic Substitution at C3) 3. Fe/HCl (Nitro Reduction)1-(R¹-amino)-3-(R²-oxy)-5-aminoisoquinoline
This compound1. NaOMe (Methoxylation at C1) 2. Suzuki Coupling with R-B(OH)₂ at C3 3. SnCl₂/HCl (Nitro Reduction)1-Methoxy-3-aryl-5-aminoisoquinoline
This compound1. NaN₃ (Azide formation at C1 and C3) 2. H₂/Pd-C (Reduction of azides and nitro group)1,3,5-Triaminoisoquinoline

Utility in Constructing Complex Heterocyclic Systems and Fused Rings

The reactive sites on this compound serve as handles for the construction of more complex heterocyclic systems and fused rings. The chlorine atoms can participate in intramolecular cyclization reactions with suitably positioned nucleophiles within the same molecule or in intermolecular reactions followed by cyclization to form polycyclic structures. organic-chemistry.orgyoutube.com

For instance, the reaction of this compound with a binucleophile, such as a diamine or a diol, can lead to the formation of fused heterocyclic systems. The initial nucleophilic substitution at one of the chloro-positions can be followed by an intramolecular cyclization involving the second nucleophilic group and the remaining chloro-substituent. The nitro group can also be a key player in these transformations. After reduction to an amine, it can act as a nucleophile in intramolecular cyclization reactions or be a directing group for further substitutions on the benzene (B151609) ring of the isoquinoline core. nih.gov

Application in the Generation of Compound Libraries for Chemical Space Exploration

The generation of compound libraries is a crucial strategy in modern drug discovery and chemical biology to explore vast regions of chemical space. nih.gov The multi-functional nature of this compound makes it an ideal scaffold for the combinatorial synthesis of large and diverse compound libraries. By systematically varying the nucleophiles used to displace the two chlorine atoms and by modifying the nitro group, a vast number of distinct isoquinoline derivatives can be rapidly synthesized.

This combinatorial approach allows for the generation of libraries with a high degree of structural diversity, which can then be screened for biological activity against various targets. The ability to introduce different functional groups at three distinct positions on the isoquinoline core provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Development of Novel Organic Reagents and Ligands based on the Isoquinoline Scaffold

The unique electronic and structural features of the isoquinoline ring system make it an attractive scaffold for the design of novel organic reagents and ligands for catalysis. The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound can serve as a starting material for the synthesis of such ligands. For example, the chlorine atoms can be displaced by phosphorus- or sulfur-containing nucleophiles to introduce phosphine (B1218219) or thioether moieties, which are common coordinating groups in transition metal catalysis. The nitro group can be used to modulate the electronic properties of the ligand or can be converted into other functional groups that can participate in catalysis or influence the ligand's coordination behavior. The development of such tailored ligands is essential for advancing various catalytic transformations. organic-chemistry.org

Conclusion and Future Research Directions

Summary of Key Research Advances for 1,3-Dichloro-5-nitroisoquinoline

Research into this compound and its analogs has highlighted its potential as a valuable intermediate in the synthesis of polysubstituted isoquinolines. The presence of two chlorine atoms at positions 1 and 3, activated by the electron-withdrawing nitro group at position 5, allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Key advances include the ability to selectively substitute the more reactive C1-chloro group, leaving the C3-chloro group available for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise introduction of different substituents onto the isoquinoline (B145761) core. While specific studies on this compound are not extensively documented, the reactivity patterns observed in analogous systems, such as dichloroquinolines and other substituted isoquinolines, provide a strong foundation for predicting its chemical behavior.

Identification of Remaining Challenges in Synthesis and Reactivity Control

Despite the promising synthetic utility of this compound, several challenges remain. The synthesis of the parent this compound can be complex, and achieving high yields of polysubstituted quinolines can be difficult. Controlling the regioselectivity of reactions, particularly when multiple reactive sites are present, remains a significant hurdle. For instance, achieving selective functionalization at the C3 position without affecting the C1 position can be challenging. Furthermore, the development of catalytic systems that are both highly active and selective for the cross-coupling of less reactive chloro-substituents in the presence of other functional groups is an ongoing area of research. Overcoming these challenges will be critical to fully exploiting the synthetic potential of this and related compounds.

Promising Avenues for Future Methodological Development in Isoquinoline Chemistry

The future of isoquinoline chemistry, particularly concerning halogenated nitro derivatives, lies in the development of more efficient and selective synthetic methodologies. Promising avenues include the exploration of novel catalytic systems, such as those based on earth-abundant metals, to replace precious metal catalysts like palladium. The application of modern synthetic techniques, such as C-H activation, could provide more direct and atom-economical routes to functionalized isoquinolines, bypassing the need for pre-halogenated precursors. mdpi.com Furthermore, the development of one-pot, multi-component reactions involving halogenated nitroisoquinolines could streamline the synthesis of complex molecules. The use of computational studies to predict reactivity and guide the design of new reactions will also be instrumental in advancing the field.

Expanding the Scope of Synthetic Utility for Halogenated Nitroisoquinolines

Halogenated nitroisoquinolines, including this compound, hold considerable promise for the synthesis of a diverse range of functional molecules. Expanding their synthetic utility will involve exploring their application in the synthesis of novel materials, agrochemicals, and pharmaceutical agents. The introduction of fluorine-containing substituents, for example, is a known strategy to enhance the biological activity and metabolic stability of drug candidates. nih.gov The development of methods to introduce a wide variety of functional groups at different positions of the isoquinoline ring will enable the creation of large libraries of compounds for biological screening. Moreover, the transformation of the nitro group into other functionalities, such as amines, will further broaden the synthetic possibilities, providing access to a wider range of isoquinoline derivatives with potential applications in medicinal chemistry and materials science. mahidol.ac.thdaneshyari.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dichloro-5-nitroisoquinoline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, nitration of isoquinoline derivatives at the 5-position followed by selective chlorination at the 1- and 3-positions. Key variables include temperature (80–120°C), solvent polarity (e.g., nitrobenzene for nitration), and catalyst choice (e.g., FeCl₃ for chlorination). Systematic optimization involves Design of Experiments (DoE) to assess interactions between variables. Purity is confirmed via HPLC (>98%) and structural validation via 1^1H/13^13C NMR .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under controlled humidity (30–70% RH), temperature (4°C to 40°C), and light exposure. Use accelerated stability testing (ICH Q1A guidelines) with HPLC to monitor decomposition products (e.g., nitro group reduction or dechlorination). Data interpretation requires Arrhenius plots to predict shelf-life .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Combine mass spectrometry (HRMS for molecular formula confirmation), 1^1H/13^13C NMR (to assign substituent positions), and X-ray crystallography (for absolute configuration). Discrepancies in spectroscopic data may arise from residual solvents or tautomerism; cross-validation with computational NMR prediction tools (e.g., DFT calculations) is recommended .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group at C5 deactivates the ring, while chloro groups at C1/C3 direct electrophilic substitution. Reactivity in Suzuki-Miyaura couplings can be studied using Hammett plots to correlate substituent effects with reaction rates. Computational modeling (DFT) identifies charge distribution and frontier molecular orbitals, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Buchwald-Hartwig ligands) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols per NIH guidelines (e.g., dose-response curves, IC₅₀ replicates). Meta-analysis of structure-activity relationships (SAR) identifies critical substituents. Use cheminformatics tools (e.g., molecular docking) to validate target binding modes against crystallographic data .

Q. How can computational models predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for aquatic organisms). Molecular dynamics simulations assess solubility and partition coefficients (log P). Validate predictions with experimental OECD 301/302 tests for aerobic degradation and bioaccumulation .

Ethical and Reproducibility Considerations

  • Follow NIH guidelines for preclinical studies, including detailed experimental protocols and statistical rigor (e.g., ANOVA with post-hoc tests) .
  • Disclose synthetic impurities (>0.1%) and biological assay negative controls to ensure data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.